molecular formula C8H9FN4O B2446410 4-(5-Fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2169637-21-0

4-(5-Fluoropyrimidin-2-yl)piperazin-2-one

Cat. No. B2446410
CAS RN: 2169637-21-0
M. Wt: 196.185
InChI Key: WDKTUNMGPFTYOU-UHFFFAOYSA-N
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Description

“4-(5-Fluoropyrimidin-2-yl)piperazin-2-one” is a compound that has gained interest among researchers due to its chemical and biological properties. It is expected to block the production of pyrimidine in the fungus that causes scedosporiosis .


Synthesis Analysis

The synthesis of this compound involves the creation of new pyrimidine-piperazine hybrid molecules . The synthesized compounds were characterized using 1HNMR, 13C NMR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular formula of “4-(5-Fluoropyrimidin-2-yl)piperazin-2-one” is C8H9FN4O. The InChI code is 1S/C14H16FN5/c15-11-9-17-14 (18-10-11)20-7-5-19 (6-8-20)13-3-1-12 (16)2-4-13/h1-4,9-10H,5-8,16H2 .


Physical And Chemical Properties Analysis

The physical form of “4-(5-Fluoropyrimidin-2-yl)piperazin-2-one” is a powder . Its molecular weight is 196.185.

Scientific Research Applications

1. Receptor Ligand Development

The compound has been explored in the development of receptor ligands. For instance, fluorination of related piperazine compounds has resulted in selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. This process significantly reduces the pKa of the compounds, influencing their oral absorption and bioavailability (Niel et al., 1999).

2. Anticancer and Cytotoxic Applications

Compounds structurally similar to 4-(5-Fluoropyrimidin-2-yl)piperazin-2-one have shown promise in anticancer research. For example, certain substituted pyrimidine-piperazine-chromene and -quinoline conjugates exhibited significant anti-proliferative activities against human breast cancer cell lines and were also effective in molecular docking studies with active compounds against Bcl-2 protein (Parveen et al., 2017).

3. Serotonin Receptor Antagonists

N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, closely related to the query compound, have been synthesized as antagonists for serotonin 5-HT(1A) receptors. These have shown high brain uptake, slow brain clearance, and stability, making them potential candidates for the quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

4. Synthesis and Docking Studies

Piperazine-1-yl-1H-indazole derivatives, which are structurally similar, have been synthesized and characterized by spectral analysis. These compounds have shown significance in molecular docking studies, indicating their potential in medicinal chemistry applications (Balaraju et al., 2019).

5. Antimicrobial Activity

Compounds with structural similarities, such as N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant activity against various bacterial and fungal strains (Babu et al., 2015).

Safety and Hazards

The safety information for this compound includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN4O/c9-6-3-11-8(12-4-6)13-2-1-10-7(14)5-13/h3-4H,1-2,5H2,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKTUNMGPFTYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Fluoropyrimidin-2-yl)piperazin-2-one

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